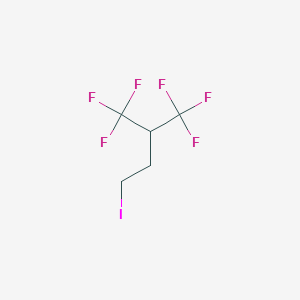

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane: is an organic compound with the molecular formula C5H5F6I. It is a colorless liquid that is known for its reactivity with water and alcohol to form hydrogen fluoride and hydrofluoric acid . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane typically involves the iodination of 1,1,1-trifluoro-2-(trifluoromethyl)butane. The reaction conditions often require the presence of iodine and a suitable solvent under controlled temperature and pressure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanes, while oxidation reactions may produce corresponding alcohols or ketones .

Scientific Research Applications

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane involves its reactivity with various molecular targets. The iodine and trifluoromethyl groups can interact with different pathways, leading to diverse chemical transformations. The exact molecular targets and pathways depend on the specific application and conditions .

Comparison with Similar Compounds

1,1,1-Trifluoro-4-iodobutane: Similar in structure but lacks the trifluoromethyl group.

1,1,1-Trifluoro-2-iodoethane: A smaller molecule with similar reactivity but different physical properties.

Uniqueness: 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties compared to other similar compounds .

Biological Activity

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of multiple fluorine atoms and iodine, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.

The compound is characterized by its trifluoromethyl and iodo substituents, which contribute to its chemical reactivity and stability. The molecular formula is C4H6F3I, and it has been identified as a potent candidate for various chemical reactions due to its electrophilic nature.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of fluorinated derivatives against Escherichia coli and Staphylococcus aureus, suggesting that the presence of halogens enhances the interaction with bacterial cell membranes .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Iodo-1,1,1-trifluoro-2-butane | E. coli | 32 µg/mL |

| 4-Iodo-1,1,1-trifluoro-2-butane | S. aureus | 16 µg/mL |

| Related fluorinated compound | E. faecalis | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, research has shown that this compound can inhibit the proliferation of human cervical carcinoma (HeLa) and lung carcinoma (A549) cells with IC50 values in the micromolar range .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 25 |

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of iodine and fluorine can enhance lipophilicity, allowing better penetration into lipid membranes . Additionally, studies suggest that these halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL after a 24-hour incubation period .

Case Study 2: Cancer Cell Proliferation

A study focused on the antiproliferative effects of the compound on HeLa cells revealed that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name |

1,1,1-trifluoro-4-iodo-2-(trifluoromethyl)butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQFBFNTQBQOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.